molecular formula C7H9ClN2O2 B1532917 3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 22359-13-3

3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1532917
CAS No.: 22359-13-3
M. Wt: 188.61 g/mol
InChI Key: IEGSUEHWIBYJIW-UHFFFAOYSA-N
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Description

3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 6-methyluracil.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a tool in biological research to study the effects of pyrimidine derivatives on cellular processes.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with cellular targets such as DNA and enzymes involved in DNA synthesis and repair. The compound can form covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This can result in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A pyrimidine analog used as an anticancer agent.

    Cytarabine: A pyrimidine nucleoside analog used in the treatment of leukemia.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

3-(2-chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific chemical structure, which allows it to form covalent bonds with DNA and interfere with DNA synthesis. This makes it a valuable compound for studying the mechanisms of DNA damage and repair, as well as for developing new anticancer therapies.

Properties

IUPAC Name

3-(2-chloroethyl)-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-5-4-6(11)10(3-2-8)7(12)9-5/h4H,2-3H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGSUEHWIBYJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650891
Record name 3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22359-13-3
Record name 3-(2-Chloroethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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